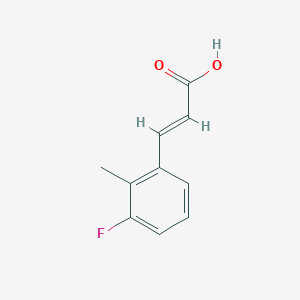

3-Fluoro-2-methylcinnamic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-2-methylcinnamic acid is an organic compound with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol . It is a derivative of cinnamic acid, characterized by the presence of a fluorine atom and a methyl group on the aromatic ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methylcinnamic acid typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

3-Fluoro-2-methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 3-fluoro-2-methylhydrocinnamic acid.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-fluoro-2-methylbenzoic acid.

Reduction: Formation of 3-fluoro-2-methylhydrocinnamic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

3-Fluoro-2-methylcinnamic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3-Fluoro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often attributed to its ability to modulate enzyme activity, disrupt cellular processes, and interact with cellular membranes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects .

相似化合物的比较

3-Fluoro-2-methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:

3-Fluorocinnamic acid: Lacks the methyl group, resulting in different chemical and biological properties.

2-Methylcinnamic acid: Lacks the fluorine atom, leading to variations in reactivity and applications.

4-Fluoro-2-methylcinnamic acid:

生物活性

3-Fluoro-2-methylcinnamic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a reactive carboxylic acid group and a cinnamonyl moiety , which contributes to its biological activity. The presence of fluorine and methyl groups may influence its interactions with biological targets compared to parent cinnamic acid derivatives.

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Cell Membrane Interaction : It can interact with cellular membranes, affecting membrane fluidity and permeability.

- Antioxidant Activity : Similar to other cinnamic acid derivatives, it may exhibit antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including:

- Bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Staphylococcus aureus.

- Fungi : Exhibits activity against Candida albicans and Aspergillus niger.

The antimicrobial efficacy is typically assessed using methods such as the well diffusion method, measuring the zone of inhibition .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Viability Studies : In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer) indicate that the compound can significantly reduce cell viability, suggesting cytotoxic effects .

- Mechanism Insights : Its anticancer effects may involve the modulation of signaling pathways related to apoptosis and cell proliferation.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results showed substantial zones of inhibition, indicating its potential as an antimicrobial agent.

- Anticancer Research :

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound suggests that modifications to the cinnamic acid core can significantly influence its biological activity. The introduction of fluorine and methyl groups alters the pharmacokinetic properties and enhances the compound's interaction with biological targets .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-2-methylcinnamic acid, and how can reaction efficiency be optimized?

The synthesis of fluorinated cinnamic acid derivatives typically employs Knoevenagel condensation between fluorinated benzaldehyde derivatives and malonic acid derivatives. For this compound, a methyl-substituted fluorobenzaldehyde precursor can react with malonic acid under acidic or basic catalysis. Optimization involves:

- Catalyst selection : Pyridine or piperidine for base-catalyzed reactions, or acetic acid for acid-mediated conditions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Reactions are often conducted at 80–100°C to balance yield and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most suitable for characterizing this compound?

- HPLC/LC-MS/MS : Quantifies purity and detects trace impurities, especially fluorinated byproducts (e.g., using C18 columns with acetonitrile/water gradients) .

- NMR spectroscopy : 19F NMR identifies fluorine substitution patterns, while 1H NMR resolves methyl and vinyl proton environments .

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm−1) and conjugated double bond (C=C stretch ~1630 cm−1) .

Q. How is this compound utilized as a precursor in pharmacological studies?

This compound serves as a building block for:

- Anticancer agents : Fluorine enhances bioavailability; methyl groups influence lipophilicity for target binding .

- Antimicrobial derivatives : Structural analogs (e.g., amides or esters) are screened against bacterial/fungal models .

- Fluorescent probes : Conjugation with fluorophores enables tracking in cellular uptake studies .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts) be resolved for fluorinated cinnamic acids?

Contradictions often arise from:

- Solvent effects : Fluorine chemical shifts vary with solvent polarity; use deuterated DMSO or CDCl3 for consistency .

- Tautomeric equilibria : Assess pH-dependent shifts (e.g., carboxylic acid deprotonation alters conjugation) .

- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or kinase enzymes) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with experimental IC50 values .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. How does fluorination impact the photostability of this compound under UV exposure?

- Accelerated degradation studies : Expose solutions to UV light (254–365 nm) and monitor decomposition via HPLC .

- Mechanistic analysis : Fluorine’s electron-withdrawing effect may stabilize intermediates, reducing radical-mediated degradation .

Q. What experimental designs address low yields in cross-coupling reactions involving this compound?

- Catalyst screening : Pd(PPh3)4 or NiCl2(dppe) for Suzuki-Miyaura couplings with aryl boronic acids .

- Additives : Use silver oxide to suppress protodehalogenation in Heck reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. How can chiral resolution of this compound enantiomers be achieved?

- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

Q. Methodological Challenges and Solutions

Q. What statistical approaches reconcile discrepancies in biological assay data for fluorinated analogs?

- Meta-analysis : Pool data from multiple studies to identify outliers or trends .

- Dose-response modeling : Fit data to Hill equations to quantify potency variability .

Q. How do solvent and temperature affect crystallization of this compound?

属性

IUPAC Name |

(E)-3-(3-fluoro-2-methylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDLRLIWXWVPES-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。